molecular formula C11H15N B1354366 4-Cyclopentylaniline CAS No. 20029-53-2

4-Cyclopentylaniline

Cat. No. B1354366
CAS RN: 20029-53-2
M. Wt: 161.24 g/mol
InChI Key: BKMMERYBDMQMFJ-UHFFFAOYSA-N
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Description

4-Cyclopentylaniline is a chemical compound with the CAS Number: 20029-53-2 . It has a molecular weight of 161.25 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for 4-Cyclopentylaniline is 1S/C11H15N/c12-11-7-5-10 (6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Cyclopentylaniline is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Halogenoacyl Derivatives

4-Cyclopentylaniline can be acylated with various chloracetyl chlorides to produce halogenoacyl derivatives. These compounds can be used for further substitution reactions, which may have applications in developing new pharmaceuticals or agrochemicals .

Production of Piperazine Derivatives

The compound is used in the synthesis of 1-(4-Cyclopentylphenyl)piperazine and its derivatives by heating with diethanolamine. These piperazine derivatives could be explored for their potential use in medicinal chemistry, particularly in the design of new drug molecules .

Creation of Piperazinoalkanecarboxamides

4-Cyclopentylaniline reacts with haloalkanecarboxamides and piperazine to form piperazinoalkanecarboxamides. These compounds, upon reduction, yield triamines which may have applications in the synthesis of polymers or as intermediates in organic synthesis .

Safety and Hazards

The safety information for 4-Cyclopentylaniline indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMERYBDMQMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473444
Record name 4-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylaniline

CAS RN

20029-53-2
Record name 4-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopentylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(1-Cyclopentenyl)-4-nitro-benzene (225 mg, 1.19 mmol) in methanol (10 mL) and dichloromethane (2.5 mL) was treated with 10% Pd/C (70 mg) and stirred under H2 atmosphere for 1 h at room temperature. The reaction was filtered and concentrated in vacuo to provide 4-cyclopentylaniline (180 mg, 94% yield). 1H NMR (400.0 MHz, MeOD) δ 7.01 (d, J=8.2 Hz, 2H), 6.73-6.70 (m, 2H), 2.88 (dd, J=2.3, 17.3 Hz, 1H), 2.00-1.95 (m, 2H), 1.80-1.75 (m, 2H), 1.70-1.64 (m, 2H), 1.56-1.49 (m, 2H).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What pharmacological activities have been observed in derivatives of 4-cyclopentylaniline?

A1: Research has focused on synthesizing various derivatives of 4-cyclopentylaniline and evaluating their pharmacological properties. Specifically, N-(piperazinoacyl), N-(piperazinoalkyl) [], N-(aminoacyl), and N-(aminoalkyl) derivatives [, ] have been synthesized and screened. These derivatives have shown promising results as local anesthetics, antispasmodics (similar to papaverine), and analgesics. [, , ]

Q2: Can you provide an example of how the structure of 4-cyclopentylaniline derivatives has been modified to investigate structure-activity relationships (SAR)?

A2: One example of SAR exploration involves the synthesis of propionanilide derivatives of 4-cyclopentylaniline. Researchers reacted N-(4-methylpiperazino)alkyl and N-(4-(2-hydroxyethyl)piperazino)alkyl derivatives with propionyl chloride. [] This modification led to compounds with varying analgesic effects in the peritoneal test in mice, demonstrating the impact of structural changes on biological activity. []

Q3: What synthetic approaches have been employed to produce 4-cyclopentylaniline derivatives?

A3: A variety of synthetic strategies have been explored. One study describes the reaction of five N-(4-cydopentylphenyl)haloalkanecarboxamides with 1-methylpiperazine and 1-(2-hydroxyethyl)piperazine to yield N-(4-cydopentylphenyl)piperazinoalkanecarboxamides. These were further reacted with lithium aluminium hydride to produce triamine derivatives. [] Another approach details the synthesis of para-cyclopentylanilines from ortho-(cyclopent-1′-enyl)anilines. []

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